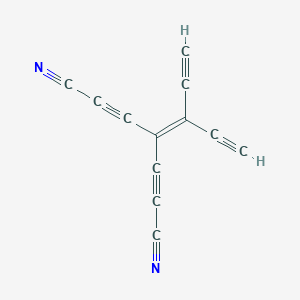
5-Phenyl-2,5-dihydro-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a triazine ring with a phenyl group attached, making it an interesting compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,5-dihydro-1,2,4-triazine can be achieved through various methods. One common approach involves the reaction of phenylhydrazine with formamide under reflux conditions. This reaction typically yields the desired triazine compound with moderate to high efficiency .
Another method involves the [4+2] domino annulation reactions, which are simple and efficient for synthesizing 1,2,4-triazine derivatives. These reactions use easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the triazine ring, leading to the formation of new derivatives.
Nucleophilic Displacement: This reaction involves the substitution of a nucleophile on the triazine ring, resulting in the formation of different triazine derivatives.
Intramolecular Cyclization: This reaction leads to the formation of fused heterocyclic systems with a bridging nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, bromine, and various alkylating agents. The reactions are typically carried out under reflux conditions or using microwave-assisted synthesis to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
5-Phenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: Triazine derivatives are known for their potential as anticancer, antiviral, and antimicrobial agents.
Materials Science: Triazines are used in the development of materials with optoelectronic properties.
Agriculture: Triazine derivatives are used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants.
Chemical Biology: The bioorthogonal application of triazines with various strained alkenes and alkynes provides new prospects for investigations in chemical biology.
作用機序
The mechanism of action of 5-Phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, triazine derivatives can inhibit enzymes by binding to their active sites, leading to the disruption of essential biochemical processes . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
3-Alkenylsulfanyl-5-phenyl-1,2,4-triazines: These compounds are similar in structure but contain alkenylsulfanyl groups instead of the phenyl group.
1,2,4-Triazin-6(5H)-one: This compound has a similar triazine ring structure but with different substituents.
2-p-Chlorophenyl-5-phenylhydrazono-2,5-dihydro-1,2,4-triazine-6-carbonitrile: This compound is another triazine derivative with different substituents.
Uniqueness
5-Phenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
831218-38-3 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC名 |
5-phenyl-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C9H9N3/c1-2-4-8(5-3-1)9-6-11-12-7-10-9/h1-7,9H,(H,10,12) |
InChIキー |
PROCSSYEXAQASP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C=NNC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)


![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)


![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)





![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)
